Methyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-4-3-5-14(20)10-13)23-8-6-12(7-9-23)18(26)27-2/h3-5,10,12,15,25H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUUVFYELSVAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring linked to a thiazole and triazole moiety, which are known for their interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C19H21ClN4O3S. The presence of functional groups such as hydroxyl and chlorophenyl enhances its chemical reactivity and potential interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN4O3S |
| Molecular Weight | 420.9 g/mol |
| CAS Number | 869343-13-5 |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole and triazole rings have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
Case Studies
- Antimicrobial Studies : A study on thiazole derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties due to its structural components .
- Cytotoxicity Assays : In vitro assays have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways . This suggests that the compound may also possess anticancer activity.
- Enzyme Inhibition : Research into enzyme inhibition has indicated that thiazole and triazole derivatives can effectively inhibit AChE and BChE, which are crucial targets in the treatment of Alzheimer's disease . This raises the potential for this compound to be explored for similar therapeutic applications.
The mechanism of action for this compound is not yet fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets due to its structural characteristics:
- Thiazole and Triazole Rings : Known for their ability to coordinate with metal ions and interact with proteins involved in various biological pathways.
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of heterocyclic compounds like this typically involves multi-step reactions. A general approach includes:
- Step 1 : Condensation of substituted aldehydes with thiourea derivatives to form thiazolo-triazole intermediates. For example, cyclization using hydrazine hydrate in PEG-400 under heterogenous catalysis (e.g., Bleaching Earth Clay at pH 12.5) can optimize yield .
- Step 2 : Coupling the thiazolo-triazole intermediate with a piperidine-4-carboxylate fragment via nucleophilic substitution. Temperature control (70–80°C) and solvent selection (e.g., toluene or DMF) are critical for regioselectivity .
- Optimization : Reaction monitoring via TLC and purification by recrystallization (e.g., aqueous acetic acid) improves purity. Catalyst loading (10 wt%) and solvent polarity adjustments (e.g., PEG-400) enhance reaction efficiency .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, ester C=O at ~1700 cm⁻¹, and triazole/thiazole ring vibrations at 1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.0 ppm for chlorophenyl), methyl groups (δ 2.0–2.5 ppm), and piperidine protons (δ 3.0–4.0 ppm). Coupling patterns confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorption bands)?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign ambiguous proton-carbon correlations. For example, HMBC can confirm connectivity between the thiazolo-triazole and piperidine moieties .
- X-ray Crystallography : Resolve tautomeric ambiguities in heterocyclic systems (e.g., thiazolo-triazole vs. alternative ring-opening forms) .
- Isotopic Labeling : Trace unexpected peaks (e.g., deuterium exchange for hydroxyl protons) .
Advanced: What computational strategies are recommended for predicting biological targets, and how should docking studies be validated?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Focus on binding affinity (ΔG) and pose validation via RMSD clustering .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with triazole N-atoms, hydrophobic contacts with chlorophenyl groups) .
- Experimental Validation : Compare docking predictions with in vitro enzyme inhibition assays (e.g., MIC values for antifungal activity) .
Advanced: How can solubility and pharmacokinetic properties (e.g., logP, bioavailability) be systematically evaluated?
Methodological Answer:
- SwissADME Analysis : Predict logP (optimal range: 2–5), topological polar surface area (TPSA < 140 Ų), and gastrointestinal absorption .
- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Co-solvents (e.g., DMSO < 1%) minimize aggregation .
- In Vitro Permeability : Caco-2 cell assays assess intestinal absorption potential .
Advanced: What strategies address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., DMAP, pyridine derivatives) for improved nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 1 hour) and enhance regioselectivity .
- Protecting Groups : Temporarily protect hydroxyl or amine groups to prevent side reactions (e.g., tert-butyldimethylsilyl for -OH) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and Candida spp. .
- Enzyme Inhibition : Colorimetric assays for cyclooxygenase (COX) or lanosterol demethylase activity .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How can metabolic stability be assessed to guide structural modifications?
Methodological Answer:
- Liver Microsome Assays : Incubate with rat/human liver microsomes (37°C, NADPH), and monitor parent compound depletion via LC-MS .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
